molecular formula C26H40O6 B13851760 (5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione

(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione

Cat. No.: B13851760
M. Wt: 448.6 g/mol
InChI Key: QXOAVHFOCNIKLG-KUPZHLQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl involves multiple steps, starting from cortisol.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl .

Scientific Research Applications

Chemistry: : In chemistry, 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is used as an intermediate in the synthesis of other complex molecules. It serves as a building block for the development of new compounds with potential therapeutic applications .

Biology: : In biological research, this compound is studied for its role in the metabolism of cortisol and its effects on various physiological processes. It is also used to investigate the mechanisms of steroid hormone action .

Medicine: : In medicine, 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is explored for its potential therapeutic effects, particularly in the treatment of diseases related to cortisol metabolism .

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5Alpha-Dihydrocortisol 21-Tetrahydro-2H-pyran-2-yl is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H40O6

Molecular Weight

448.6 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(oxan-2-yloxy)acetyl]-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C26H40O6/c1-24-10-8-17(27)13-16(24)6-7-18-19-9-11-26(30,25(19,2)14-20(28)23(18)24)21(29)15-32-22-5-3-4-12-31-22/h16,18-20,22-23,28,30H,3-15H2,1-2H3/t16-,18-,19-,20-,22?,23+,24-,25-,26-/m0/s1

InChI Key

QXOAVHFOCNIKLG-KUPZHLQESA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC5CCCCO5)O)C)O

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5CCCCO5)O)C)O

Origin of Product

United States

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